molecular formula C7H3BrIN B1379542 2-Bromo-4-iodobenzonitrile CAS No. 1261776-03-7

2-Bromo-4-iodobenzonitrile

Cat. No. B1379542
M. Wt: 307.91 g/mol
InChI Key: ALJPGCHHLIOAHE-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzonitrile is a chemical compound with the molecular formula C7H3BrIN . It is used in various industrial and scientific research.


Synthesis Analysis

The synthesis of 2-Bromo-4-iodobenzonitrile can be achieved through different methods. One of the most common methods is the iodination of another chemical compound like 2-bromo-4-nitrobenzonitrile. The iodination can be done using elemental iodine in the presence of a reducing agent like sodium bisulfite.


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-iodobenzonitrile consists of a benzene ring with a bromine atom and an iodine atom attached to it at positions 2 and 4 respectively. The nitrile group (-C≡N) is attached to the benzene ring .


Physical And Chemical Properties Analysis

2-Bromo-4-iodobenzonitrile has a molecular weight of 307.91 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 23.8 Ų and a complexity of 162 .

Scientific Research Applications

Crystal Structure and Bending Properties

2-Bromo-4-iodobenzonitrile, similar to its related compounds like 4-iodobenzonitrile and 4-bromobenzonitrile, has been studied for its unique bending properties in crystal structures. The bending characteristics of these crystals are influenced by the nature of the halogen bonds formed within their structures. Specifically, the strength and linearity of these bonds play a crucial role in determining the flexibility and brittleness of the crystals (Veluthaparambath et al., 2022).

Halogen Bonding in Crystal Engineering

The role of halogen bonding, particularly involving iodine atoms, is significant in crystal engineering. Studies on 4-iodobenzonitrile have revealed insights into how these non-covalent interactions can be used for chain formation in crystal structures. These interactions are crucial in understanding the compressibility and robustness of halogen bonds under various conditions, including pressure-induced changes (Giordano & Parsons, 2017).

Thermodynamic and Aromaticity Studies

Thermodynamic properties of halogen-cyano interactions have been a subject of research, with studies focusing on the enthalpies of formation and sublimation of iodobenzonitrile isomers. These studies provide valuable information on the strength of intermolecular interactions in crystals and their impact on phase transitions and aromaticity (Rocha, Silva, & Silva, 2013).

Palladium-Catalyzed Reactions

The reactivity of 2-Bromo-4-iodobenzonitrile in palladium-catalyzed reactions has been explored, particularly in the context of its tolerance to bromo and iodo groups. This characteristic affords versatility in synthetic manipulations, opening up possibilities for creating diverse compounds through such catalytic processes (Hu et al., 2018).

Safety And Hazards

2-Bromo-4-iodobenzonitrile is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-bromo-4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJPGCHHLIOAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-iodobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
… S1 (134 mg, 1 mmol) was reacted with 2-bromo-4-iodobenzonitrile (381 mg, 1.3 mmol) following the general procedure A to afford 110 mg (35%, solid) of the title compound after flash …
Number of citations: 30 pubs.acs.org
A Kanwar - 2018 - search.proquest.com
… On the other hand, for the synthesis of the anthranilamide part of the molecule, an amine side chain was introduced after treating 2-bromo-4-iodobenzonitrile 3.07 with 3-methoxypropan-…
Number of citations: 3 search.proquest.com

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